Rat Bioavailability: ICAM-1988 Parent Compound vs. ICAM2660 Prodrug
ICAM-1988 exhibits limited systemic bioavailability following oral administration in rats. However, its isopropyl ester prodrug ICAM2660 demonstrates rapid conversion to the active acid form in rat plasma, intestine, and liver, significantly enhancing systemic exposure of the active moiety [1]. This prodrug strategy provides a measurable route to improved oral delivery that is not inherently available with all LFA-1 antagonists.
| Evidence Dimension | Systemic bioavailability (oral administration) in rats |
|---|---|
| Target Compound Data | Low systemic bioavailability of ICAM-1988 parent acid; rapid conversion from ICAM2660 prodrug to ICAM-1988 in rat plasma, intestine, and liver |
| Comparator Or Baseline | ICAM2660 prodrug (isopropyl ester of ICAM-1988) |
| Quantified Difference | ICAM2660 prodrug enhances systemic exposure of ICAM-1988 in rats relative to direct oral administration of the parent acid |
| Conditions | Rat in vivo pharmacokinetic study; oral administration |
Why This Matters
Researchers requiring oral administration for in vivo inflammation models should procure the ICAM2660 prodrug rather than the ICAM-1988 parent acid to achieve adequate systemic exposure.
- [1] Khojasteh SC, et al. Preclinical absorption, distribution, metabolism and excretion (ADME) characterization of ICAM1988, an LFA-1/ICAM antagonist, and its prodrug. Xenobiotica. 2008 Mar;38(3):340-52. View Source
